molecular formula C8H14ClNO5 B078708 N-tert-Butyl-5-methylisoxazolium perchlorate CAS No. 10513-45-8

N-tert-Butyl-5-methylisoxazolium perchlorate

Cat. No.: B078708
CAS No.: 10513-45-8
M. Wt: 239.65 g/mol
InChI Key: MPSXGPCFLAGJOM-UHFFFAOYSA-M
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Scientific Research Applications

N-tert-Butyl-5-methylisoxazolium perchlorate has several scientific research applications, including:

Safety and Hazards

“N-tert-Butyl-5-methylisoxazolium perchlorate” may intensify fire as it is an oxidizer. It should be kept or stored away from clothing and combustible materials. It should also be kept away from heat. Any precaution should be taken to avoid mixing it with combustibles. Protective gloves, eye protection, and face protection should be worn when handling the compound .

Chemical Reactions Analysis

N-tert-Butyl-5-methylisoxazolium perchlorate undergoes various types of chemical reactions, including:

Common reagents used in these reactions include triethylamine, dimethylformamide (DMF), and various acids and bases . Major products formed from these reactions depend on the specific conditions and reagents used.

Mechanism of Action

The mechanism of action of N-tert-Butyl-5-methylisoxazolium perchlorate involves its ability to act as a condensing agent in chemical reactions. It facilitates the formation of bonds between molecules, making it useful in organic synthesis . The molecular targets and pathways involved depend on the specific reaction and application.

Comparison with Similar Compounds

N-tert-Butyl-5-methylisoxazolium perchlorate is unique due to its specific structure and reactivity. Similar compounds include:

  • N-tert-Butyl-5-methylisoxazolium chloride
  • N-tert-Butyl-5-methylisoxazolium bromide
  • N-tert-Butyl-5-methylisoxazolium iodide

These compounds share similar structures but differ in their counterions, which can affect their reactivity and applications .

Properties

IUPAC Name

2-tert-butyl-5-methyl-1,2-oxazol-2-ium;perchlorate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H14NO.ClHO4/c1-7-5-6-9(10-7)8(2,3)4;2-1(3,4)5/h5-6H,1-4H3;(H,2,3,4,5)/q+1;/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MPSXGPCFLAGJOM-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=[N+](O1)C(C)(C)C.[O-]Cl(=O)(=O)=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14ClNO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90146981
Record name N-t-Butyl-5-methyl isoxazolium perchlorate
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Molecular Weight

239.65 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

10513-45-8
Record name Isoxazolium, 2-(1,1-dimethylethyl)-5-methyl-, perchlorate (1:1)
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Record name N-t-Butyl-5-methyl isoxazolium perchlorate
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Record name N-t-Butyl-5-methyl isoxazolium perchlorate
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Record name N-tert-butyl-5-methylisoxazolium perchlorate
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Synthesis routes and methods

Procedure details

1 kg. of 5-methylisoxazole and 892 g. of t-butanol were stirred under nitrogen at 0° C. and 6.37 kg. of 60% perchloric acid were slowly added over a 2 1/2 hour period with vigorous stirring at 0°-5° C. The resulting suspension was allowed to warm to room temperature and stirred overnight. The reaction mixture was then slowly added to a mixture of 20 l. of tetrahydrofuran and 10 l. of ether at 0°-10° C. over a 2 hr. period with stirring. The mixture was then cooled to -5° C. and stirred for an additional 2 hrs. The product (1.821 kg.) was washed well with ether, m.p. 120°-122° C. A second crop (171 g.) was obtained from the mother liquor, m.p. 118°-121° C.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the role of N-tert-Butyl-5-methylisoxazolium perchlorate in the synthesis of conductive adhesives?

A1: this compound functions as a thermally latent curing reagent in the synthesis of conductive adhesives composed of epoxy resins and polyanilines (PANIs) []. This means it remains relatively unreactive at low temperatures, allowing for mixing and processing of the components, but initiates the curing reaction upon heating, leading to the formation of a solid, crosslinked conductive material.

Q2: How does the choice of polyaniline dopant affect the conductivity of the final composite material?

A2: Research indicates that the type of acid used to dope polyaniline significantly influences the conductivity of the final composite material []. For example, composites using polyaniline doped with dodecylsulfonic acid (PANI-2) exhibited higher conductivity and lower percolation thresholds compared to those doped with dodecylbenzenesulfonic acid, di(2-ethylhexyl)sulfosuccinic acid, or HCl []. This suggests that the specific interactions between the dopant and the polyaniline backbone play a crucial role in facilitating charge transport within the composite.

Q3: Beyond epoxy resins, are there other polymers compatible with this compound for conductive material synthesis?

A3: While the provided research focuses on epoxy resins, the paper mentions investigating oxetane resins as an alternative polymer []. This suggests that this compound may be compatible with other polymer systems beyond epoxy resins, potentially broadening its applications in conductive material development.

Q4: What analytical techniques were used to characterize the conductive composites and understand the role of this compound?

A4: Several analytical techniques were employed to study the synthesized composites. UV-Vis and IR spectroscopy were used to confirm that the conductive emeraldine salt form of PANI-2 was maintained after the curing reaction with this compound []. Thermal stability of the composites was investigated using TGA and DSC measurements, revealing information about their degradation temperatures and glass transition temperatures []. These techniques provide valuable insights into the structural and thermal properties of the conductive materials and help understand the role of this compound in achieving the desired properties.

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